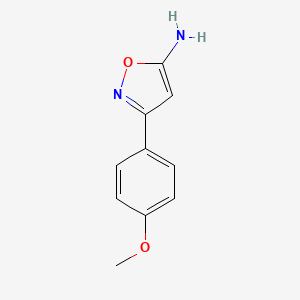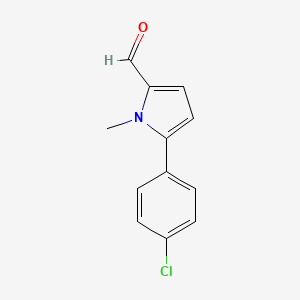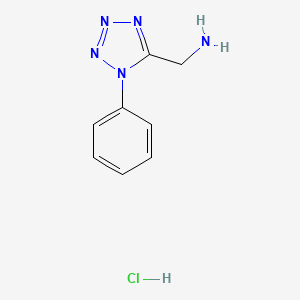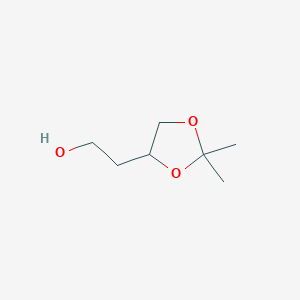
3-(4-甲氧基苯基)异恶唑-5-胺
描述
3-(4-Methoxyphenyl)isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
3-(4-Methoxyphenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Mode of Action
There is evidence suggesting that reactions involving this type of compound may be initiated via oxidoreduction with radical formation in the reaction medium using single electron transfer (set) .
Biochemical Pathways
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The exact pathways and downstream effects depend on the specific structure and substitution pattern of the isoxazole ring .
Result of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
3-(4-Methoxyphenyl)isoxazol-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It has been used to study the inhibitory activity of human carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is crucial as it can influence various physiological processes, including respiration and acid-base balance. The compound’s ability to inhibit carbonic anhydrase suggests its potential use in treating conditions like glaucoma, epilepsy, and certain types of cancer.
Cellular Effects
3-(4-Methoxyphenyl)isoxazol-5-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase can alter the intracellular pH, affecting cell proliferation and apoptosis . Additionally, the compound’s impact on gene expression can lead to changes in the production of proteins involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 3-(4-Methoxyphenyl)isoxazol-5-amine involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of carbonic anhydrase, inhibiting its activity by preventing the enzyme from catalyzing its reaction . This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methoxyphenyl)isoxazol-5-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged effects on cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)isoxazol-5-amine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit carbonic anhydrase without causing significant adverse effects . At higher doses, it may lead to toxicity, including symptoms like metabolic acidosis and electrolyte imbalances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
3-(4-Methoxyphenyl)isoxazol-5-amine is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase affects the metabolic flux of bicarbonate and protons, influencing various physiological processes . Additionally, it may interact with other enzymes involved in metabolic pathways, further affecting metabolite levels and cellular function.
Transport and Distribution
The transport and distribution of 3-(4-Methoxyphenyl)isoxazol-5-amine within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to proteins that facilitate its distribution to specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-(4-Methoxyphenyl)isoxazol-5-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with carbonic anhydrase, which is found in various cellular compartments, can influence its inhibitory activity and overall effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 3-(4-Methoxyphenyl)isoxazol-5-amine, often employs eco-friendly and metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of triethylamine as a base in cycloaddition reactions .
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)isoxazol-5-amine
- 3-(4-Trifluoromethylphenyl)isoxazol-5-amine
- 3-(4-Methylphenyl)isoxazol-5-amine
Uniqueness
3-(4-Methoxyphenyl)isoxazol-5-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets compared to other similar compounds .
属性
IUPAC Name |
3-(4-methoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQFLXRNUDPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402361 | |
| Record name | 3-(4-methoxyphenyl)isoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86685-98-5 | |
| Record name | 3-(4-methoxyphenyl)isoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)
![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)


![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![3-(2-{[(4-methylphenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B1351344.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)


